molecular formula C21H19NO2 B2977267 Naphthalen-2-yl(2-phenylmorpholino)methanone CAS No. 946234-26-0

Naphthalen-2-yl(2-phenylmorpholino)methanone

Cat. No.: B2977267
CAS No.: 946234-26-0
M. Wt: 317.388
InChI Key: WANAWIBXWDPYRH-UHFFFAOYSA-N
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Description

Naphthalen-2-yl(2-phenylmorpholino)methanone is a naphthalene-derived compound featuring a morpholino group substituted with a phenyl ring at the 2-position.

Properties

IUPAC Name

naphthalen-2-yl-(2-phenylmorpholin-4-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO2/c23-21(19-11-10-16-6-4-5-9-18(16)14-19)22-12-13-24-20(15-22)17-7-2-1-3-8-17/h1-11,14,20H,12-13,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WANAWIBXWDPYRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)C2=CC3=CC=CC=C3C=C2)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphthalen-2-yl(2-phenylmorpholino)methanone typically involves the reaction of naphthalene derivatives with phenylmorpholine under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where naphthalene is reacted with phenylmorpholine in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale Friedel-Crafts acylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Naphthalen-2-yl(2-phenylmorpholino)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products Formed

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated or nitrated naphthalene derivatives.

Scientific Research Applications

Naphthalen-2-yl(2-phenylmorpholino)methanone has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as photochromic compounds and organic semiconductors.

Mechanism of Action

The mechanism of action of Naphthalen-2-yl(2-phenylmorpholino)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function. For example, its potential antimicrobial activity may result from the inhibition of key bacterial enzymes.

Comparison with Similar Compounds

Morpholine-Containing Derivatives

  • 2-(6-Methoxynaphthalen-2-yl)-1-(morpholin-4-yl)propan-1-one (): This morpholine derivative of Naproxen retains the anti-inflammatory scaffold of the parent drug but replaces the carboxylic acid with a morpholino group. The morpholino moiety likely improves metabolic stability compared to acidic groups, a feature that Naphthalen-2-yl(2-phenylmorpholino)methanone may share. However, the additional phenyl substitution in the target compound could enhance lipophilicity, affecting membrane permeability .

Naphthalenyl Methanone Derivatives

  • (Naphthalen-2-yl)(phenyl)methanone (CAS 644-13-3, ): A simpler analog lacking the morpholino group, this compound serves as a baseline for evaluating the impact of the 2-phenylmorpholino substitution. The absence of the polar morpholino group likely reduces solubility in aqueous media but may enhance passive diffusion across lipid membranes .
  • The target compound’s morpholino group, however, introduces hydrogen-bonding capability, which could improve binding to polar biological targets .
  • {2,7-Diethoxy-8-[(naphthalen-2-yl)carbonyl]naphthalen-1-yl}(naphthalen-2-yl)methanone (): This 1,8-diacylnaphthalene derivative exhibits a twisted geometry (dihedral angle: 48.35°) between naphthalene rings, stabilized by C–H⋯O interactions. The target compound’s morpholino group may introduce similar torsional effects, influencing crystal packing and solubility .

Substituted Derivatives with Functional Groups

  • Naphthalen-2-yl{2-[3-(trifluoromethyl)benzyl]phenyl}methanone (): The trifluoromethyl group enhances metabolic stability and lipophilicity. Compared to the morpholino group in the target compound, this substituent may reduce polar interactions but improve resistance to enzymatic degradation .
  • The morpholino group in the target compound, however, introduces conformational flexibility and hydrogen-bond donor/acceptor sites .

Structural and Crystallographic Insights

Dihedral Angles and Molecular Geometry

  • Target Compound vs. 1,8-Diacylnaphthalenes (): Dihedral angles between naphthalene rings in 1,8-diacylnaphthalenes range from 48.35° to 78.02°, influenced by substituents. The morpholino group in the target compound may induce similar or greater torsional strain, affecting molecular conformation and intermolecular interactions like C–H⋯π or π-π stacking .

Hydrogen-Bonding and Crystal Packing

  • Morpholino-containing compounds (e.g., ) often exhibit hydrogen-bonding interactions (N–H⋯O or O–H⋯N), which stabilize crystal lattices. This contrasts with non-polar derivatives like (naphthalen-2-yl)(phenyl)methanone, which rely on van der Waals forces .

Data Tables

Table 1: Structural and Physical Properties of Selected Analogs

Compound Name Molecular Formula Molecular Weight Key Substituents Dihedral Angle (Naphthalene Rings) Notable Interactions
This compound C₂₁H₁₉NO₂ 317.38 2-Phenylmorpholino Not reported Potential H-bonding
(Naphthalen-2-yl)(phenyl)methanone C₁₇H₁₂O 232.28 None N/A π-π stacking
(3,6-Dimethoxynaphthalen-2-yl)(phenyl)methanone C₁₉H₁₆O₃ 300.33 3,6-Dimethoxy 78.02° C–H⋯O, π-π stacking
{2,7-Diethoxy-8-[(naphthalen-2-yl)carbonyl]naphthalen-1-yl}(naphthalen-2-yl)methanone C₃₄H₂₆O₄ 522.57 2,7-Diethoxy, 1,8-diacyl 48.35° C–H⋯O, π-π interactions

Biological Activity

Naphthalen-2-yl(2-phenylmorpholino)methanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a naphthalene ring and a morpholine moiety, which contribute to its unique chemical properties. The compound's structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been investigated for its effectiveness against various bacterial strains, showing promising results in inhibiting microbial growth.

Anticancer Properties

The compound has also been explored for its anticancer potential. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.

The biological effects of this compound are believed to stem from its interaction with specific molecular targets, including enzymes and receptors involved in critical cellular pathways. For instance, it may inhibit key bacterial enzymes, leading to antimicrobial effects, or modulate signaling pathways associated with cancer cell growth.

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 1.5 to 5.0 µg/mL.
  • Cancer Cell Proliferation : In vitro studies on breast cancer cell lines showed that treatment with the compound resulted in a reduction in cell viability by up to 65% compared to control groups, indicating its potential as an anticancer agent.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialMIC: 1.5 - 5.0 µg/mL
AnticancerCell viability reduction: 65%
MechanismEnzyme inhibition

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
Naphthalen-2-yl(phenyl)methanoneNaphthalene + PhenylModerate antimicrobial activity
Naphthalen-1-yl(2-phenylmorpholino)methanoneNaphthalene + MorpholineLower anticancer potential

This compound stands out due to the combination of naphthalene and morpholine moieties, which enhances its biological activities compared to other derivatives.

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